molecular formula C11H9BrClF3OS B14058157 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14058157
M. Wt: 361.61 g/mol
InChI Key: GVNQGTFVJNQVIZ-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves interactions with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethylthio group can participate in radical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-one include:

    1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-ol: Differing by the presence of a hydroxyl group instead of a ketone.

    1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropane: Lacking the carbonyl group.

    1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-1-chloropropan-2-amine: Featuring an amine group instead of a ketone.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

GVNQGTFVJNQVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CBr)SC(F)(F)F)Cl

Origin of Product

United States

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